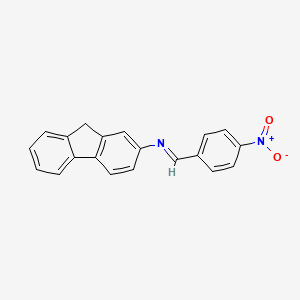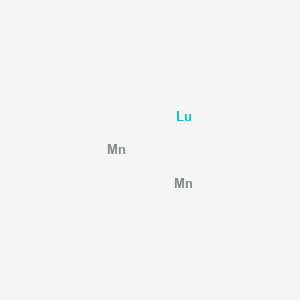
Lutetium--manganese (1/2)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lutetium–manganese (1/2) is a compound formed by the combination of lutetium and manganese in a 1:2 ratio. Lutetium is a lanthanide metal known for its high density and hardness, while manganese is a transition metal with significant industrial applications. The combination of these two elements results in a compound with unique properties that are of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of lutetium–manganese (1/2) typically involves the direct reaction of lutetium and manganese metals under high-temperature conditions. The metals are heated in a vacuum or inert atmosphere to prevent oxidation. The reaction can be represented as:
Lu+2Mn→LuMn2
Industrial Production Methods
Industrial production of lutetium–manganese (1/2) may involve the use of advanced metallurgical techniques such as arc melting or induction melting. These methods ensure the uniform mixing of the metals and the formation of a homogenous compound. The process is carried out in a controlled environment to maintain the purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
Lutetium–manganese (1/2) can undergo various chemical reactions, including:
Oxidation: The compound can react with oxygen to form oxides.
Reduction: It can be reduced by strong reducing agents to yield elemental lutetium and manganese.
Substitution: The compound can participate in substitution reactions where one of the metals is replaced by another element.
Common Reagents and Conditions
Oxidation: Typically involves exposure to oxygen or air at elevated temperatures.
Reduction: Strong reducing agents such as hydrogen or carbon monoxide are used under high-temperature conditions.
Substitution: Reactions are carried out in the presence of other metals or metal salts under controlled conditions.
Major Products Formed
Oxidation: Formation of lutetium oxide and manganese oxide.
Reduction: Elemental lutetium and manganese.
Substitution: Formation of new intermetallic compounds depending on the substituting element.
Aplicaciones Científicas De Investigación
Lutetium–manganese (1/2) has several applications in scientific research:
Chemistry: Used as a catalyst in various chemical reactions due to its unique electronic properties.
Biology: Investigated for its potential use in biological imaging and as a contrast agent in medical diagnostics.
Medicine: Explored for its potential in targeted radiotherapy, particularly in the treatment of certain cancers.
Industry: Utilized in the development of advanced materials with specific magnetic and electronic properties.
Mecanismo De Acción
The mechanism by which lutetium–manganese (1/2) exerts its effects depends on its application:
Catalysis: The compound provides active sites for chemical reactions, facilitating the conversion of reactants to products.
Imaging: Acts as a contrast agent by enhancing the visibility of biological structures in imaging techniques.
Radiotherapy: Delivers targeted radiation to cancer cells, causing damage to the DNA and leading to cell death.
Comparación Con Compuestos Similares
Similar Compounds
Lutetium–iron (1/2): Similar in structure but with different magnetic properties.
Lutetium–cobalt (1/2): Exhibits different electronic properties due to the presence of cobalt.
Manganese–yttrium (1/2): Another intermetallic compound with distinct physical and chemical properties.
Uniqueness
Lutetium–manganese (1/2) is unique due to its combination of a lanthanide and a transition metal, resulting in a compound with specific magnetic, electronic, and catalytic properties that are not found in other similar compounds.
Propiedades
Número CAS |
12057-41-9 |
|---|---|
Fórmula molecular |
LuMn2 |
Peso molecular |
284.8429 g/mol |
Nombre IUPAC |
lutetium;manganese |
InChI |
InChI=1S/Lu.2Mn |
Clave InChI |
FGZULWIWSGKTDG-UHFFFAOYSA-N |
SMILES canónico |
[Mn].[Mn].[Lu] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



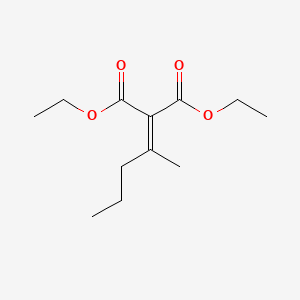
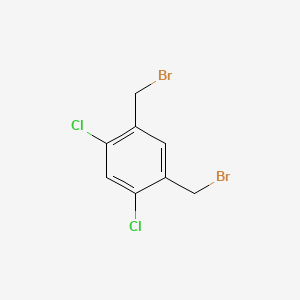
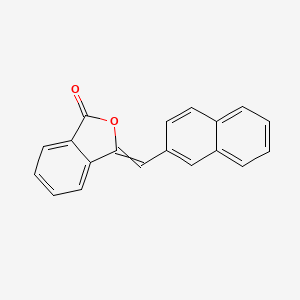

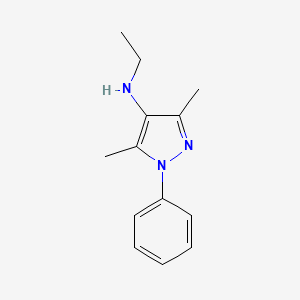
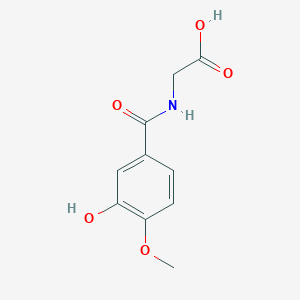
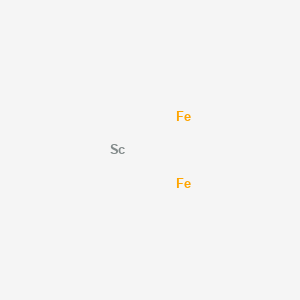


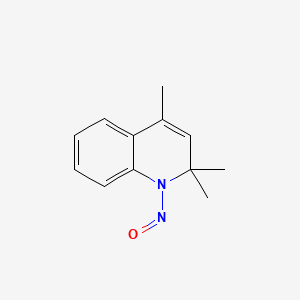

![Benzene, 1-methyl-4-[(4-nitrophenyl)sulfinyl]-](/img/structure/B14711572.png)
